
2-(4-Acetyl-2-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-2-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-acetyl-2-iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-2-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method is the reaction of 4-acetylphenylacetic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the aromatic ring to form the iodinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetyl-2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(4-Carboxy-2-iodophenyl)acetic acid.
Reduction: 2-(4-Acetylphenyl)acetic acid.
Substitution: 2-(4-Acetyl-2-azidophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(4-Acetyl-2-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetyl-2-iodophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity for target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodophenyl)acetic acid: Similar structure but lacks the acetyl group.
4-Iodophenylacetic acid: Similar structure but with the iodine atom in a different position.
2-Iodophenylacetic acid: Similar structure but lacks the acetyl group and has the iodine atom in a different position.
Uniqueness
2-(4-Acetyl-2-iodophenyl)acetic acid is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical reactivity and potential applications. The acetyl group can participate in various chemical reactions, while the iodine atom can be used for radiolabeling and halogen bonding interactions.
Propiedades
Fórmula molecular |
C10H9IO3 |
|---|---|
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
2-(4-acetyl-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
VIEMMGCENFMHFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
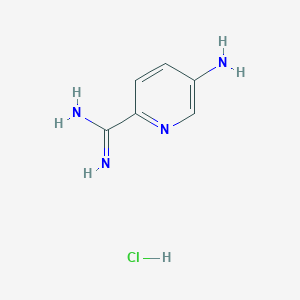

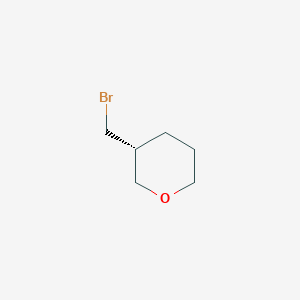
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
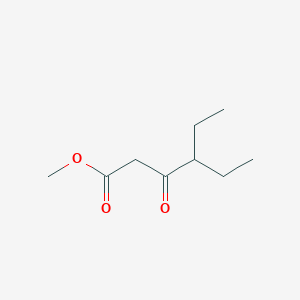
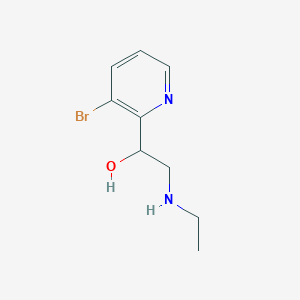
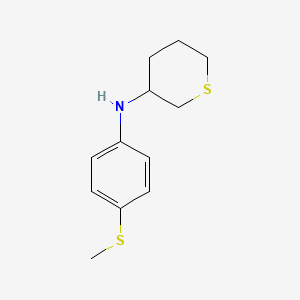

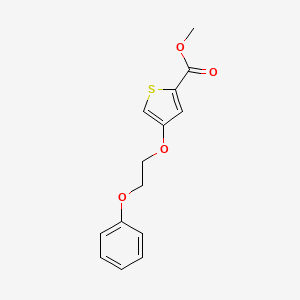
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
